molecular formula C26H20N4O4S B2725053 ethyl 7-benzyl-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534581-70-9

ethyl 7-benzyl-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2725053
CAS No.: 534581-70-9
M. Wt: 484.53
InChI Key: CGAMHNGRXWEEQU-NFFVHWSESA-N
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Description

(Z)-ethyl 1-benzyl-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine core, a thiophene ring, and various functional groups

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 1-benzyl-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used as a probe to study biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways. Additionally, it may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, (Z)-ethyl 1-benzyl-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has potential applications as a pharmaceutical agent. Its unique structure and reactivity may allow it to interact with specific molecular targets, leading to therapeutic effects. Research is ongoing to explore its efficacy and safety in various medical applications.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its chemical properties may impart desirable characteristics to these materials, such as enhanced stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 1-benzyl-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the thiophene ring and other functional groups. Common reagents used in the synthesis include ethyl esters, benzyl halides, and thiophene carboxylic acids. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors and automated systems to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 1-benzyl-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents such as alkyl or aryl groups.

Mechanism of Action

The mechanism of action of (Z)-ethyl 1-benzyl-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various effects. The pathways involved in its mechanism of action are still under investigation, but they may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-ethyl 1-benzyl-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate include other pyrimidine derivatives, thiophene-containing compounds, and benzyl-substituted molecules. Examples include:

  • Pyrimidine-2-carboxylates
  • Thiophene-2-carboxamides
  • Benzylpyrimidines

Uniqueness

What sets (Z)-ethyl 1-benzyl-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate apart is its unique combination of functional groups and structural features

Properties

IUPAC Name

ethyl 7-benzyl-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4S/c1-2-34-26(33)19-15-18-22(27-21-12-6-7-13-29(21)25(18)32)30(16-17-9-4-3-5-10-17)23(19)28-24(31)20-11-8-14-35-20/h3-15H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAMHNGRXWEEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CS4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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